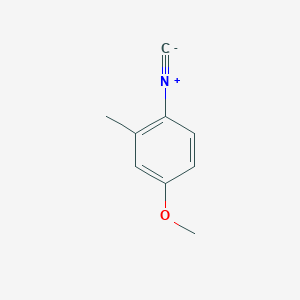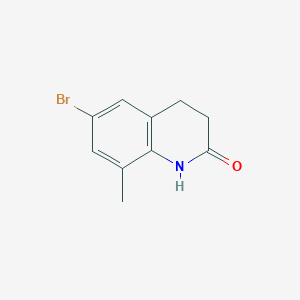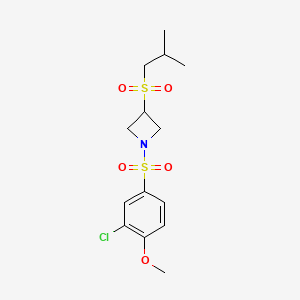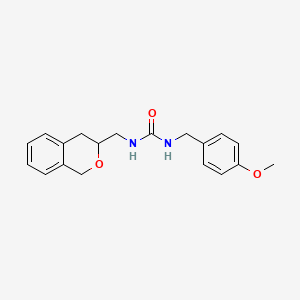
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide, also known as CPDTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the thiazolidinedione class of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mécanisme D'action
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and plays a critical role in the development of various diseases, including cancer and diabetes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is also stable and can be easily synthesized, which makes it a cost-effective reagent for lab experiments.
However, there are also some limitations associated with the use of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide in lab experiments. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit some cytotoxicity at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels, and further research is needed to explore its potential as a treatment for diabetes. Finally, further research is needed to optimize the synthesis of N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide and develop more soluble analogs for use in lab experiments.
Méthodes De Synthèse
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide can be synthesized using a two-step procedure. In the first step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is prepared by reacting 2-mercaptobenzoic acid with chloroacetyl chloride in the presence of triethylamine. In the second step, 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide is reacted with cyanopropyl bromide in the presence of potassium carbonate and dimethylformamide to obtain N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(1-cyanopropyl)-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzamide has been shown to exhibit anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-12(10-15)16-14(18)11-5-3-6-13(9-11)17-7-4-8-21(17,19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNYLGHWXNKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

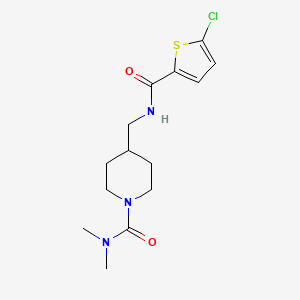


![N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2848560.png)
![Allyl 2-(allylthio)-7-methyl-4-oxo-5-pyridin-4-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848561.png)
![1-Benzyl-4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-2-one](/img/structure/B2848565.png)

![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848567.png)

![N-Boc-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2848570.png)
